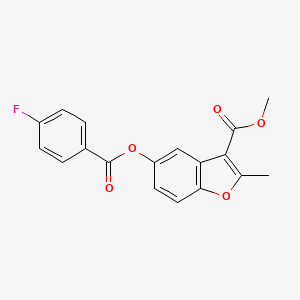

![molecular formula C20H16BrNO2S B2603850 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide CAS No. 339031-24-2](/img/structure/B2603850.png)

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

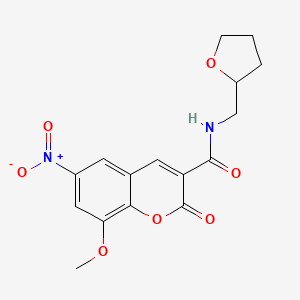

“N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide” is a chemical compound . It is also known by other names such as “N-[4-[(4-Bromophenyl)thio]phenyl]-3-methoxybenzamide” and "Benzamide, N-[4-[(4-bromophenyl)thio]phenyl]-3-methoxy-" .

Synthesis Analysis

The synthesis of this compound or similar compounds involves the use of an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis

The molecular structure of this compound was confirmed through various spectroanalytical techniques such as elemental analysis, MS, NMR, UV/VIS, and FTIR . The data obtained from these techniques were in accordance with the assigned structures .Physical and Chemical Properties Analysis

The physical form of a similar compound, “N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide”, is a powder . Its molecular weight is 356.67 .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Antileukotrienic Agents

The synthesis of related compounds has been explored for potential antileukotrienic drugs, employing special conditions due to the low reactivity of aryl bromides. Catalytic hydrogenation and the evaluation of antiplatelet activity in vitro have been discussed, indicating a focus on developing treatments for conditions associated with leukotrienes and platelet aggregation (Jampílek et al., 2004).

Mechanistic Insights into C-S Coupling Reactions

The C-S coupling reaction mechanism of benzenethiol and 1-bromo-4-methoxybenzene, a process closely related to the synthesis of compounds like N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide, has been investigated using density functional theory (DFT). This study provides insights into the bond nature and orbital interactions, essential for understanding the synthesis and properties of such compounds (王刚 et al., 2014).

Antimicrobial and Anticancer Activities

Investigations into the antimicrobial and anticancer activities of sulfanilamide derivatives have revealed insights into the structural requirements for biological activity. These studies highlight the potential of such compounds in developing new therapeutic agents with specific focus on their thermal properties, hydrogen bonding models, and biological activities against various strains (Lahtinen et al., 2014).

Bromophenol Derivatives and Biological Activities

Bromophenol derivatives from natural sources have been isolated and studied for their inactive profile against human cancer cell lines and microorganisms, indicating the significance of structural diversity in modulating biological activities (Zhao et al., 2004).

Safety and Hazards

The safety information for a similar compound, “N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide”, includes hazard statements such as H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as in silico analysis, revealed a promising potential of similar compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Eigenschaften

IUPAC Name |

N-[4-(4-bromophenyl)sulfanylphenyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO2S/c1-24-17-4-2-3-14(13-17)20(23)22-16-7-11-19(12-8-16)25-18-9-5-15(21)6-10-18/h2-13H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMDBNCXZGNCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2603767.png)

![ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate](/img/structure/B2603779.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2603781.png)

![3-Ethyl 5-methyl 2-{[2-(2-chloroacetamido)ethoxy]methyl}-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2603782.png)

![1,7-dimethyl-3-(2-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603785.png)

![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603787.png)

![ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2603788.png)